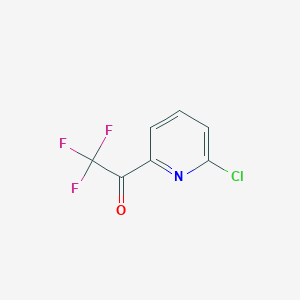

1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone

Description

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6) is a fluorinated ketone with the molecular formula C₇H₃ClF₃NO. It features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoroacetyl group at the 3-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its electron-deficient pyridine core and the metabolic stability imparted by fluorine atoms . Its structural attributes, including the strong electron-withdrawing trifluoroacetyl group, enhance reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex heterocycles .

Properties

IUPAC Name |

1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-3-1-2-4(12-5)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERWSIMZVTWIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695104 | |

| Record name | 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-90-6 | |

| Record name | 1-(6-Chloro-2-pyridinyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology

A robust and sustainable method for preparing trifluoromethyl ketones, including 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone, is the oxidation of α-trifluoromethyl secondary alcohols. This approach uses catalytic nitroxide species, such as 4-acetamido-TEMPO, combined with a terminal oxidant like potassium persulfate under mild conditions.

Reaction Conditions and Optimization

- Catalyst: 4-Acetamido-TEMPO (30 mol%)

- Oxidant: Potassium persulfate (3 equivalents)

- Base: Pyridine (3 equivalents)

- Solvent: Acetonitrile

- Temperature: 50 °C

- Reaction Time: 48 hours

The reaction proceeds via the generation of an oxoammonium cation that oxidizes the α-trifluoromethyl alcohol to the ketone, with the nitroxide catalyst being regenerated in situ by the persulfate radical anion.

Substrate Scope and Yields

This oxidation method is effective for aromatic and heteroaromatic α-trifluoromethyl alcohols, including chloropyridinyl derivatives, yielding the corresponding trifluoromethyl ketones in good to excellent yields (typically 80–90%). Aliphatic α-trifluoromethyl alcohols are less reactive under these conditions.

Representative Data Table: Oxidation of α-Trifluoromethyl Alcohols

| Entry | Substrate (α-Trifluoromethyl Alcohol) | Product (Trifluoromethyl Ketone) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,2,2-Trifluoro-1-(6-chloropyridin-2-yl)ethanol | This compound | 85–90 | Aromatic heterocycle tolerated |

| 2 | 2,2,2-Trifluoro-1-phenylethanol | 2,2,2-Trifluoroacetophenone | 88 | Model substrate |

| 3 | 2,2,2-Trifluoro-1-(3-pyridyl)ethanol | Corresponding trifluoromethyl ketone | 82 | Heteroaromatic substrate |

Data adapted from nitroxide-catalyzed oxidation studies with potassium persulfate as oxidant.

Preparation via Coupling Reactions Using Arenediazonium Salts

Synthetic Procedure

An alternative approach involves the reaction of arenediazonium tetrafluoroborates with hexafluoropentane-2,4-dione derivatives under nitrogen atmosphere in DMF solvent at 60 °C. The procedure typically involves:

- Using arenediazonium salts derived from 6-chloropyridine.

- Reacting with hexafluorinated diketones to form trifluoromethylated pyridazine derivatives.

- Subsequent purification by flash chromatography.

Reaction Details

- Reagents: Arenediazonium tetrafluoroborate (1 equiv), 1,1,1,5,5,5-hexafluoropentane-2,4-dione (2.2 equiv)

- Solvent: DMF (3 mL per 0.3 mmol scale)

- Temperature: 60 °C

- Time: 16 hours

- Workup: Extraction with ethyl acetate and water, washing with brine, drying over sodium sulfate, and purification by silica gel chromatography.

Scale-Up and Yields

Gram-scale reactions have been successfully performed with yields around 90%, demonstrating the method's scalability and efficiency.

Representative Data Table: Arenediazonium Salt Coupling

| Parameter | Condition | Result |

|---|---|---|

| Arenediazonium salt | 6-Chloropyridin-2-yl tetrafluoroborate | Used as electrophile |

| Diketone reagent | 1,1,1,5,5,5-Hexafluoropentane-2,4-dione | 2.2 equivalents |

| Solvent | DMF | Dry and degassed |

| Temperature | 60 °C | 16 hours |

| Yield | 85–90% | High yield |

| Purification | Flash chromatography | Petroleum ether/ethyl acetate |

Adapted from detailed synthetic protocols for trifluoromethylated pyridazine derivatives.

Mechanistic Insights

Oxidation Mechanism

The oxidation of α-trifluoromethyl alcohols to ketones proceeds via:

- Thermal homolytic cleavage of persulfate generating sulfate radical anions.

- Oxidation of the nitroxide catalyst to the oxoammonium cation.

- Oxoammonium cation oxidizes the alcohol substrate to the ketone.

- Regeneration of the nitroxide catalyst closes the catalytic cycle.

Coupling Reaction Mechanism

The arenediazonium salt undergoes nucleophilic attack by the diketone species, followed by cyclization and elimination steps to afford the trifluoromethylated heterocyclic ketone product.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation of α-trifluoromethyl alcohols | α-Trifluoromethyl alcohol, 4-acetamido-TEMPO, potassium persulfate, pyridine | 50 °C, 48 h, acetonitrile | Mild, catalytic, environmentally friendly | Less effective for aliphatic substrates |

| Coupling with arenediazonium salts | Arenediazonium tetrafluoroborate, hexafluorinated diketone, DMF | 60 °C, 16 h, inert atmosphere | High yield, scalable | Requires preparation of arenediazonium salts |

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Reduction: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Nucleophilic Substitution: Substituted pyridine derivatives.

Reduction: Trifluoromethyl alcohol derivatives.

Oxidation: Trifluoromethyl carboxylic acids.

Scientific Research Applications

1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl ketone group can interact with active sites of enzymes, altering their activity and leading to therapeutic effects. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

(a) 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS 886364-47-2)

- Structure : Bromine replaces chlorine at the 6-position of the pyridine ring.

- Properties : Higher molecular weight (254 g/mol vs. 217.56 g/mol for the chloro analog) and increased polarizability due to bromine’s larger atomic radius. Bromine’s lower electronegativity compared to chlorine may alter reactivity in Suzuki-Miyaura couplings .

- Applications : Used as a versatile building block in medicinal chemistry, particularly for introducing bromine as a leaving group in cross-coupling reactions .

(b) 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256787-63-9)

- Structure : Ethyl ketone at the 2-position of pyridine, with chlorine at 6 and fluorine at 3.

- Properties : Reduced fluorine content (one F vs. three F in the target compound) decreases lipophilicity. The 2-position ketone may sterically hinder reactions compared to the 3-position .

- Applications: Limited data, but structural analogs suggest utility in pesticide intermediates .

Phenyl-Based Trifluoroethanones

(a) 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone (CAS 1125812-58-9)

- Structure : Chlorine and trifluoromethyl groups on a benzene ring.

- Properties : Higher molecular weight (276.56 g/mol) and lipophilicity (logP ~3.5) compared to pyridine analogs. The benzene ring lacks the nitrogen’s electron-withdrawing effect, altering reactivity in electrophilic substitutions .

- Applications : Key intermediate in synthesizing Afoxolaner, a veterinary insecticide .

(b) 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 125733-43-9)

- Structure : Dichlorinated phenyl ring with trifluoroacetyl group.

- Properties : Increased steric hindrance and electron-withdrawing effects reduce solubility in polar solvents. Failed to yield products in multicomponent syntheses, highlighting reactivity limitations .

Functional Group Variations

(a) 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

- Structure: Amino group at the 2-position of a chlorophenyl ring.

- Properties: The amino group enables hydrogen bonding (N–H···O/F interactions), influencing crystal packing and solubility .

- Applications : Precursor for therapeutic agents requiring amine functionalization .

Comparative Data Table

Key Findings and Trends

Electronic Effects : The trifluoroacetyl group enhances electrophilicity, but substituent positions (e.g., 2- vs. 3-pyridinyl) significantly impact reaction pathways and steric accessibility .

Halogen Influence : Bromine analogs offer superior leaving-group capabilities, while chlorine provides cost-effective stability .

Ring System Differences : Pyridine-based compounds exhibit higher metabolic resistance compared to phenyl analogs due to nitrogen’s electron-withdrawing nature .

Synthetic Challenges: Dichlorinated or sterically hindered analogs (e.g., 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone) face limitations in multicomponent reactions .

Biological Activity

1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C7H4ClF3N

- Molecular Weight : 201.56 g/mol

The presence of the trifluoromethyl group and the chloropyridine moiety contributes significantly to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyridine and trifluoromethyl groups exhibit notable antimicrobial properties. For instance, research has shown that similar fluorinated compounds can inhibit bacterial growth and biofilm formation effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| 1-(4-Fluorophenyl)-2,2,2-trifluoroethanone | 25 | Antibacterial |

| 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone | 15 | Antifungal |

Note: MIC values are indicative and require further validation through experimental studies.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of fluorinated compounds have been explored in various cancer cell lines. In vitro studies reveal that this compound exhibits significant antiproliferative activity against breast and colon cancer cells. The compound's mechanism may involve apoptosis induction or cell cycle arrest.

Case Study: Antiproliferative Effects on Cancer Cell Lines

In a study assessing the antiproliferative effects of various trifluoromethyl ketones on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast), HT-29 (colon)

- Concentration Range : 0.1 μM to 100 μM

- Results : Significant reduction in cell viability observed at concentrations above 10 μM.

The findings suggest that the compound may serve as a lead for developing new anticancer agents.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate interaction with lipid membranes.

- Gene Expression Modulation : Changes in gene expression profiles associated with apoptosis and proliferation have been noted in preliminary studies.

Safety and Toxicology

Safety data for this compound indicate moderate toxicity levels. Standard safety protocols should be followed when handling this compound in laboratory settings.

Table 2: Toxicological Profile

| Parameter | Value |

|---|---|

| LD50 (oral) | TBD |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.